[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone [1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone JWH 018 is a potent, synthetic cannabinoid which has been identified in herbal blends and incense. JWH 018 N-(4-hydroxypentyl) metabolite is a major metabolite of JWH 018, formed during phase I metabolism and detectable in urine in its β-glucuronidated form. (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite is a purified enantiomer of JWH 018 N-(4-hydroxypentyl) metabolite. Its biological properties have not been examined. This product is intended for forensic purposes.
Brand Name: Vulcanchem
CAS No.: 1454924-73-2
VCID: VC0119472
InChI: InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m0/s1
SMILES: CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Molecular Formula: C24H23NO2
Molecular Weight: 357.4 g/mol

[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone

CAS No.: 1454924-73-2

Cat. No.: VC0119472

Molecular Formula: C24H23NO2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone - 1454924-73-2

Specification

Description JWH 018 is a potent, synthetic cannabinoid which has been identified in herbal blends and incense. JWH 018 N-(4-hydroxypentyl) metabolite is a major metabolite of JWH 018, formed during phase I metabolism and detectable in urine in its β-glucuronidated form. (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite is a purified enantiomer of JWH 018 N-(4-hydroxypentyl) metabolite. Its biological properties have not been examined. This product is intended for forensic purposes.
CAS No. 1454924-73-2
Molecular Formula C24H23NO2
Molecular Weight 357.4 g/mol
IUPAC Name [1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m0/s1
Standard InChI Key LLFBQQHYZJTRAS-KRWDZBQOSA-N
Isomeric SMILES C[C@@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
SMILES CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Canonical SMILES CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O

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